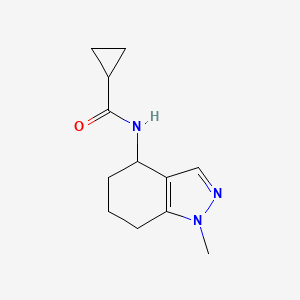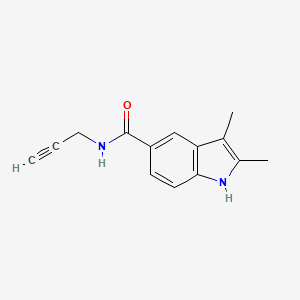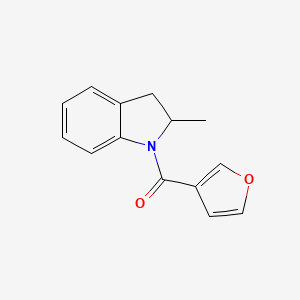
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of flavonoids, which are known for their diverse pharmacological properties.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide has been studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and physiological effects:
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide in lab experiments is its high solubility in water and organic solvents. This makes it easy to dissolve in various experimental solutions. However, one of the limitations of using this compound is its relatively low stability under acidic conditions. It can also be sensitive to light and air, which can affect its activity.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide. One of the potential directions is the investigation of its role in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and can potentially be used for the treatment of Alzheimer's and Parkinson's. Another potential direction is the development of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide derivatives with improved pharmacological properties. These derivatives can potentially have enhanced activity and specificity for certain diseases. Finally, the investigation of the mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide can provide insights into the development of new drugs targeting inflammatory and oxidative stress pathways.
Conclusion:
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable compound for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions discussed in this paper provide a comprehensive overview of the current state of research on N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide.
Métodos De Síntesis
The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide involves the reaction of 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide as a white solid with a high yield.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-12(14)13-10-7-8-15-11-6-4-3-5-9(10)11/h3-6,10H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVNNHXVBVFBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)



![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7495392.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)
![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)

![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)
